
5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is a heterocyclic compound that features a bromine atom and a tetrazole ring attached to a pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of the tetrazole ring through a cycloaddition reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Cycloaddition Reactions: The tetrazole ring can participate in cycloaddition reactions with alkynes or alkenes to form new heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as alkynes or alkenes are used, and the reactions are often catalyzed by transition metals like copper or palladium.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 5-amino-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine or 5-thio-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine can be formed.
Cycloaddition Products: New heterocyclic compounds with fused ring systems can be synthesized.
科学的研究の応用
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial processes.
作用機序
The mechanism of action of 5-bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is not well-defined, as it largely depends on the specific application and target. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The tetrazole ring can mimic carboxylate groups, allowing it to bind to metal ions or active sites in proteins .
類似化合物との比較
Similar Compounds
5-Bromo-2-(1H-tetrazol-5-yl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-Bromo-2-(2H-tetrazol-5-yl)pyrimidine: Similar structure but with a different tautomeric form of the tetrazole ring.
Uniqueness
5-Bromo-2-(1H-1,2,3,4-tetrazol-5-yl)pyrimidine is unique due to the presence of both a bromine atom and a tetrazole ring on a pyrimidine core. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research and industry .
特性
分子式 |
C5H3BrN6 |
|---|---|
分子量 |
227.02 g/mol |
IUPAC名 |
5-bromo-2-(2H-tetrazol-5-yl)pyrimidine |
InChI |
InChI=1S/C5H3BrN6/c6-3-1-7-4(8-2-3)5-9-11-12-10-5/h1-2H,(H,9,10,11,12) |
InChIキー |
BGUDFNVTODIAJJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC(=N1)C2=NNN=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


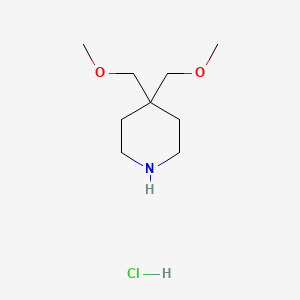
![[4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13469739.png)

![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
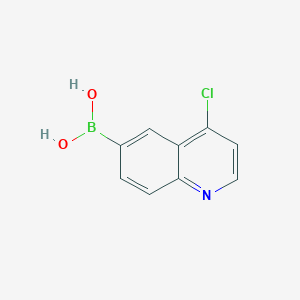
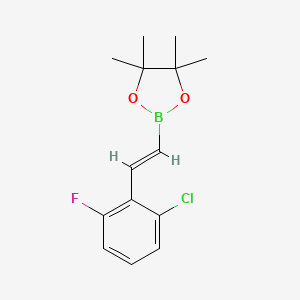
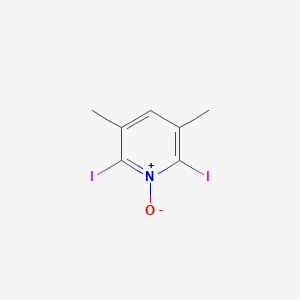
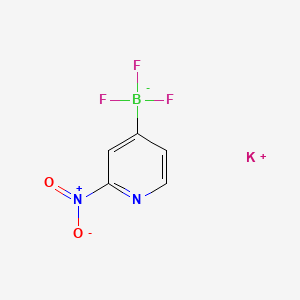

![4-Benzyl-1,4,8-triazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B13469810.png)
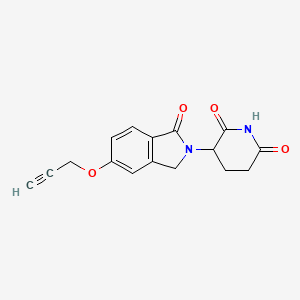
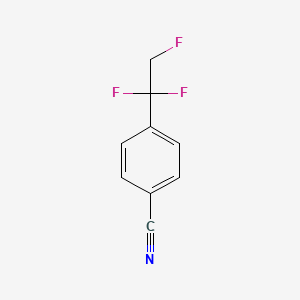
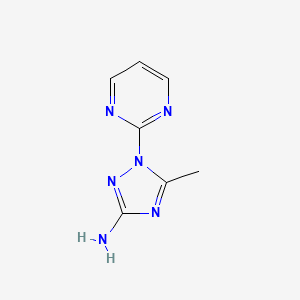
![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
